molecular formula C7H15NO B3425037 Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol CAS No. 38299-74-0

Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol

Cat. No.: B3425037
CAS No.: 38299-74-0
M. Wt: 129.20 g/mol
InChI Key: ZIYHYFOCJMWAQY-RNFRBKRXSA-N
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Description

Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 6-methyl-2-piperidone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation is one such method, where the ketone precursor is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method allows for efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Corresponding ketone or aldehyde

    Reduction: Corresponding amine

    Substitution: Various substituted derivatives depending on the reagent used

Properties

IUPAC Name

[(2R,6R)-6-methylpiperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-3-2-4-7(5-9)8-6/h6-9H,2-5H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYHYFOCJMWAQY-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38299-74-0
Record name rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol
Reactant of Route 2
Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol
Reactant of Route 3
Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol
Reactant of Route 4
Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol
Reactant of Route 5
Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol
Reactant of Route 6
Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol

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